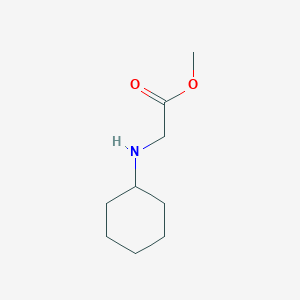

Methyl 2-(cyclohexylamino)acetate

Overview

Description

“Methyl 2-(cyclohexylamino)acetate” is a chemical compound that is likely to be a derivative of cyclohexylamine . Cyclohexylamine is an organic compound that belongs to the aliphatic amine class. It is a colorless liquid, although, like many amines, samples are often colored due to contaminants .

Synthesis Analysis

The synthesis of “Methyl 2-(cyclohexylamino)acetate” could potentially involve N-alkylation of amines with methyl or ethyl α-azidoglycinate . Another possible method could involve the reaction of amines with methyl or ethyl α-aminoglycinate derivatives .Molecular Structure Analysis

The molecular structure of “Methyl 2-(cyclohexylamino)acetate” can be inferred from its name. It likely contains a cyclohexylamine group (a six-membered carbon ring with an attached amine group) and an acetate group (a two-carbon chain with a carbonyl and an attached methyl group) .Chemical Reactions Analysis

“Methyl 2-(cyclohexylamino)acetate” could potentially participate in [2+2] cycloaddition reactions, as suggested by a study on the cycloaddition reactions of cyclohexenone and its derivatives . It could also undergo reactions typical of esters, such as hydrolysis, aminolysis, and trans-esterification .Scientific Research Applications

Applications in Hydrogen Peroxide Production

Methyl 2-(cyclohexylamino)acetate (2-MCA) has notable applications in the chemical industry, particularly in the production of hydrogen peroxide via the anthraquinone process. Utilizing 2-MCA as a solvent in the working solution enhances the solubility of anthraquinone and its derivatives, leading to increased hydrogen peroxide concentration and hydrogenation efficiency. This change not only elevates the production capacity but also reduces operational costs, making 2-MCA a valuable asset in the industrial production of hydrogen peroxide (Yu Jiankun, 2011).

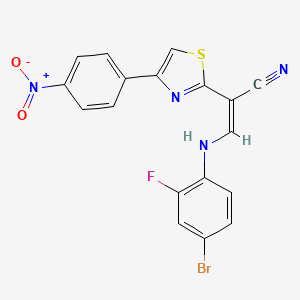

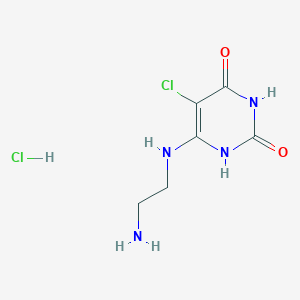

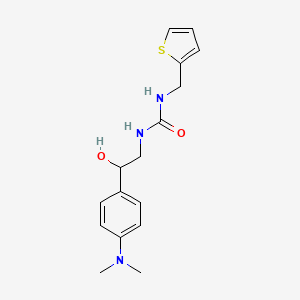

Involvement in Anticancer Activity

Recent research has highlighted the role of methyl 2-(cyclohexylamino)acetate derivatives in anticancer activities. Stereoselective synthesis of specific thiazolidine derivatives, including those with cyclohexyl components, has shown promising results against various cancer cell lines. In particular, cyclohexyl derivatives have demonstrated significant broad-spectrum anticancer properties, especially against leukemia and colon cancer cell lines. This suggests that methyl 2-(cyclohexylamino)acetate and its derivatives could be a crucial component in developing new anticancer medications (A. Hassan et al., 2020).

Advancements in Hydroamination Reactions

In the realm of organic synthesis, methyl 2-(cyclohexylamino)acetate has been a part of the development of novel zinc compounds. One particular zinc compound, N-cyclohexyl-2-(cyclohexylamino)troponiminate zinc methyl, has shown superior reactivity in the hydroamination reaction of non-activated alkenes. This advancement indicates the potential of methyl 2-(cyclohexylamino)acetate in facilitating and improving synthetic methodologies for producing complex organic compounds (M. Dochnahl et al., 2006).

Chemical Interaction and Adsorption Studies

The compound's derivatives have also been studied for their interaction with activated carbons, demonstrating their relevance in understanding adsorption processes. Such studies provide insights into the interactions between methyl 2-(cyclohexylamino)acetate derivatives and carbon surfaces, which is crucial for applications in filtration, purification, and chemical separation processes (C. Ghimbeu et al., 2010).

Future Directions

The future directions for “Methyl 2-(cyclohexylamino)acetate” could potentially involve its use in the synthesis of linked or fused coumarin heterocycles, as suggested by a review on multicomponent synthetic strategies . Another potential direction could be the development of more efficient and greener synthetic procedures .

properties

IUPAC Name |

methyl 2-(cyclohexylamino)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-12-9(11)7-10-8-5-3-2-4-6-8/h8,10H,2-7H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGQPELVTVMBVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CNC1CCCCC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(cyclohexylamino)acetate | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{1-[(2,6-dimethylphenyl)carbamoyl]cyclohexyl}-N-methylpyridine-3-carboxamide](/img/structure/B2577974.png)

![8-fluoro-5-(4-fluorobenzyl)-3-(p-tolyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2577976.png)

![N-(4,6-dimethylbenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2577977.png)

![5H,6H,7H-cyclopenta[b]pyridine-2-carboxylic acid hydrochloride](/img/structure/B2577980.png)

![1-[(3-Chlorophenyl)methyl]imidazolidine-2,4,5-trione](/img/structure/B2577982.png)

![2-(butan-2-yl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2577985.png)

![N-[2-(2-chlorophenoxy)-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B2577989.png)

![5-methyl-4-[(3-morpholin-4-ylsulfonylphenyl)hydrazinylidene]-2-phenyl-3H-pyrazol-3-ol](/img/structure/B2577992.png)